N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Overview
Description
“N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a chemical compound with the CAS Number: 343372-50-9 . It has a molecular weight of 360.34 .
Synthesis Analysis
Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The Inchi Code for “N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is 1S/C18H15F3N4O/c1-11-7-9-12 (10-8-11)17 (26)24-25 (2)16-15 (18 (19,20)21)22-13-5-3-4-6-14 (13)23-16/h3-10H,1-2H3, (H,24,26) .Scientific Research Applications
Quinoxaline Derivatives in Medical and Biomedical Research
Quinoxaline derivatives are recognized for their significant medical and biomedical potential. They have been extensively studied for their antimicrobial, antitumor, and chronic disease treatment capabilities. The versatility of quinoxaline structures allows for the development of a wide array of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Modifying the quinoxaline structure can lead to compounds with diverse biomedical applications, underscoring the importance of quinoxaline derivatives in drug development and therapeutic interventions (Pereira et al., 2015).
Quinoxaline in Organic Materials and Nanoscience
Quinoxaline and its analogs have also found applications in the development of organic materials and nanoscience. Their unique properties are utilized in creating n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and various nano and microstructures. This wide range of applications demonstrates the versatility of quinoxaline compounds in materials science and engineering, highlighting their role in advancing technology and innovation (Segura et al., 2015).
Quinoxaline-Linked Sulfonamide Hybrids
The intersection of quinoxaline chemistry with sulfonamide groups has produced hybrids that exhibit a broad range of biomedical activities. These activities include antibacterial, antifungal, antileishmanial, anti-inflammatory, and antitumor actions. The combination of quinoxaline and sulfonamide moieties in a single molecular framework enhances the therapeutic potential of these compounds, suggesting their viability as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Safety and Hazards
Future Directions
The future directions for “N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” and similar compounds could involve further exploration of their multifunctional properties . Quinoxaline derivatives have been studied against many targets, receptors, or microorganisms . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Properties
IUPAC Name |
N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-7-9-12(10-8-11)17(26)24-25(2)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPQSIHDXAVGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139418 | |
Record name | 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343372-50-9 | |
Record name | 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343372-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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